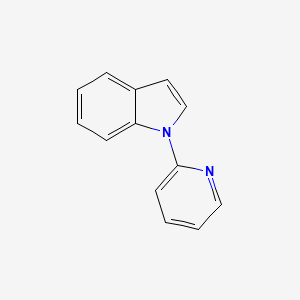

1-(pyridin-2-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-ylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKZGHVPGOMFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-(pyridin-2-yl)-1H-indole

Abstract

The fusion of indole and pyridine rings creates a class of heterocyclic compounds with significant applications, particularly in medicinal chemistry and materials science. This guide focuses on the core chemical properties of a key example, 1-(pyridin-2-yl)-1H-indole. We will explore its synthesis, spectroscopic signature, unique reactivity, and its role as a privileged scaffold in drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this important molecule.

Introduction: The Significance of the Pyridinyl-Indole Scaffold

The indole nucleus is a ubiquitous feature in numerous natural products and biologically active molecules, renowned for its ability to mimic peptide structures and interact with a wide array of enzymes.[1] Similarly, the pyridine ring is a fundamental component in many pharmaceuticals, valued for its hydrogen bonding capabilities, aqueous solubility, and metabolic stability.

The covalent linkage of these two heterocycles in this compound results in a molecule with a unique electronic and steric profile. As an N-aryl indole, this compound belongs to a class of molecules with demonstrated pharmaceutical importance, including antipsychotic drugs like Sertindole.[1][2] The development of efficient synthetic routes and a deep understanding of the reactivity of such scaffolds are crucial for leveraging their full potential in drug discovery programs.[3][4] This guide provides a detailed examination of the synthesis, characterization, and chemical behavior that makes this compound a valuable building block for chemical innovation.

Core Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are essential for experimental design, including solvent selection, purification strategy, and analytical method development.

| Property | Value | Source |

| IUPAC Name | 1-(pyridin-2-yl)indole | PubChem |

| Molecular Formula | C₁₃H₁₀N₂ | PubChem |

| Molecular Weight | 194.23 g/mol | PubChem |

| CAS Number | 3419-91-8 | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Topological Polar Surface Area | 17.8 Ų | PubChem |

Synthesis of this compound

The primary challenge in synthesizing this compound is the formation of the C(aryl)-N(indole) bond. Modern organometallic cross-coupling reactions have become the methods of choice, offering high yields and broad functional group tolerance compared to older, harsher methods.

Key Synthetic Strategies: Metal-Catalyzed N-Arylation

The most prevalent and effective methods for constructing N-aryl indoles are copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations.[1]

-

Ullmann Condensation: This classic reaction involves the coupling of an aryl halide (2-chloropyridine or 2-bromopyridine) with indole in the presence of a copper catalyst, a base (e.g., K₂CO₃, K₃PO₄), and often a ligand to stabilize the copper intermediate.[5][6] While effective, traditional Ullmann conditions often require high temperatures.[5] Modern ligand-promoted protocols have enabled these reactions to proceed under milder conditions.[7][8]

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is one of the most versatile methods for C-N bond formation.[9] It couples an aryl halide or triflate with an amine (in this case, indole). The reaction's success is highly dependent on the choice of phosphine ligand, which modulates the reactivity of the palladium catalyst.[9][10][11] This method is often preferred for its high yields, mild reaction conditions, and exceptional tolerance of various functional groups.[12][13]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure adapted from established methods for the N-arylation of NH-heterocycles.[12]

Objective: To synthesize this compound from indole and 2-bromopyridine.

Reagents & Materials:

-

Indole (1.0 mmol, 1.0 equiv)

-

2-Bromopyridine (1.2 mmol, 1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

-

Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene or Dioxane (5 mL)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: Add indole, 2-bromopyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos to the Schlenk flask under an inert atmosphere.

-

Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base (Cs₂CO₃) is required to deprotonate the indole, forming the nucleophilic indolide anion that participates in the catalytic cycle.

-

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Causality Note: Anhydrous solvent is crucial as water can interfere with the catalytic cycle and lead to side reactions like hydrodehalogenation of the aryl halide.

-

-

Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting indole is consumed (typically 12-24 hours).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

-

Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of this compound. The key features in ¹H and ¹³C NMR are the distinct signals for each aromatic ring, with chemical shifts influenced by the anisotropic effects of the adjacent ring and the electronic nature of the nitrogen atoms.[14][15]

| Technique | Expected Features |

| ¹H NMR | - Indole Protons: Signals for the 7 indole protons will appear in the aromatic region (~6.5-8.5 ppm). The H3 proton often appears as a doublet around 6.7 ppm, coupled to H2. H7 is typically the most deshielded indole proton due to proximity to the pyridine ring. - Pyridine Protons: Four distinct signals for the pyridine protons will be observed (~7.2-8.7 ppm). The proton alpha to the pyridine nitrogen (H6') is expected to be the most downfield signal due to the inductive effect of the nitrogen atom. |

| ¹³C NMR | - Indole Carbons: Eight signals corresponding to the indole carbons. The carbons directly bonded to nitrogen (C2 and C7a) will have characteristic shifts. - Pyridine Carbons: Five signals for the pyridine carbons. The carbon attached to the indole nitrogen (C2') and the carbons adjacent to the pyridine nitrogen will be significantly deshielded. |

| Mass Spec (ESI+) | A prominent molecular ion peak [M+H]⁺ at m/z 195.09. |

| FT-IR | Characteristic C-H stretching for aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is defined by the interplay between the electron-rich indole ring and the electron-deficient pyridine ring. The pyridin-2-yl substituent acts not only as an N-aryl group but also as a potential directing group for further functionalization.

Role as a Removable Directing Group

A key feature of the 2-pyridyl group is its ability to act as a coordinating and directing group in transition-metal-catalyzed C-H activation reactions.[16][17] The pyridine nitrogen can chelate to a metal center, positioning the catalyst to selectively activate a C-H bond at a specific position on the indole or a tethered substrate.

An elegant example of this is the cascade reaction of 1-(pyridin-2-yl)-1H-indoles with alkynyl cyclobutanols.[18] In this process, the pyridine group directs an initial alkenylation, which is followed by an intramolecular Friedel-Crafts reaction to build complex spirocyclic systems.[18] Critically, the pyridin-2-yl group can be removed after the desired transformation, highlighting its utility as a transient auxiliary.[18]

Applications in Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry. Its rigid, three-dimensional shape and distribution of hydrogen bond acceptors (the two nitrogen atoms) allow it to bind to a variety of biological targets with high affinity.

-

Kinase Inhibitors: The pyridine and indole rings are common motifs found in the hinge-binding region of many kinase inhibitors. The N-aryl indole framework can be decorated with various substituents to optimize potency and selectivity against specific kinases involved in cancer and inflammatory diseases.

-

Ion Channel Modulators: N-aryl indoles have been identified as a novel class of potent inhibitors for voltage-gated sodium channels like NaV1.7, which is a key target for the treatment of chronic pain.[18]

-

CNS Agents: The structural similarity of the indole nucleus to neurotransmitters like serotonin has made this scaffold a cornerstone for developing drugs targeting the central nervous system. The N-aryl substitution pattern is a key feature in drugs like Sertindole, an antipsychotic agent.[2]

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Efficiently synthesized through modern cross-coupling methodologies like the Buchwald-Hartwig amination, its structure is readily confirmed by standard spectroscopic techniques. Its true value lies in its nuanced reactivity, where the pyridine moiety can function as a removable directing group, enabling the construction of complex molecular architectures. This, combined with its proven role as a privileged scaffold in medicinal chemistry, solidifies this compound as a high-value building block for researchers in both academic and industrial settings, particularly those focused on drug development and catalysis.

References

- 1. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. research.rug.nl [research.rug.nl]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

1-(pyridin-2-yl)-1H-indole molecular structure

An In-Depth Technical Guide on the Molecular Structure of 1-(pyridin-2-yl)-1H-indole

Abstract

N-arylindoles represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents and drug candidates.[1][2] This guide provides a detailed technical examination of the molecular structure of a key example, this compound. By integrating data from spectroscopic, crystallographic, and computational methodologies, we explore the molecule's fundamental geometry, conformational dynamics, and electronic properties. This document serves as a foundational resource for professionals engaged in the design and development of novel therapeutics based on this versatile heterocyclic system.

Core Molecular Identity and Descriptors

This compound is a bicyclic aromatic compound where an indole ring is connected via its nitrogen atom to the C2 position of a pyridine ring. This linkage is central to its three-dimensional structure and chemical properties.

The fundamental identifiers for this molecule are cataloged in public chemical databases, providing a standardized reference for researchers.[3]

| Descriptor | Value | Source |

| IUPAC Name | 1-pyridin-2-ylindole | PubChem[3] |

| Molecular Formula | C₁₃H₁₀N₂ | PubChem[3] |

| Molecular Weight | 194.23 g/mol | PubChem[3] |

| PubChem CID | 10921410 | PubChem[3] |

| InChI | InChI=1S/C13H10N2/c1-2-6-12-11(5-1)8-10-15(12)13-7-3-4-9-14-13/h1-10H | PubChem[3] |

| SMILES | C1=CC=C2C(=C1)C=CN2C3=CC=CC=N3 | PubChem[3] |

Conformational Analysis: The N-C Aryl Bond

The single most important structural feature dictating the three-dimensional shape of this compound is the rotation around the N1-C2' bond connecting the indole and pyridine moieties. Unlike simple C-C bonds, rotation around this N-C aryl bond is often sterically hindered, leading to a non-planar ground-state conformation.

The relative orientation of the two rings is defined by the dihedral angle. While a specific crystal structure for the unsubstituted title compound is not publicly available, analysis of closely related structures reveals that significant torsion is expected. For instance, the dihedral angle between two indole units linked by a pyridine ring has been reported to be 33.72°.[4] In another related molecule, the dihedral angle between a pyridine and an azaindole ring system was found to be 6.20°.[5] This non-planarity is a critical factor in drug design, as it governs how the molecule fits into a protein's binding pocket.

For N-aryl indoles with bulky substituents, particularly at the ortho positions of the pyridine ring or the C7 position of the indole, the rotational barrier can be high enough to allow for the isolation of stable rotational isomers, or atropisomers.[6] Understanding this potential for axial chirality is paramount for drug development, as different atropisomers can exhibit distinct pharmacological activities.

Caption: Logical relationship of the rotatable N-C bond to the overall conformation.

Synthesis and Structural Verification Workflow

The synthesis of N-arylindoles is well-established, commonly proceeding through metal-catalyzed cross-coupling reactions such as the Ullmann condensation or Buchwald-Hartwig amination.[1] These methods provide a reliable means to construct the crucial N-C aryl bond. Post-synthesis, a rigorous workflow of analytical techniques is required to confirm the molecular structure and ensure purity.

General Experimental Protocol: Copper-Catalyzed N-Arylation

The following protocol describes a general method for the synthesis of N-arylindoles, adapted from established procedures.[1]

-

Reaction Setup: To an oven-dried reaction vessel, add indole (1.0 eq.), 2-halopyridine (1.1 eq.), copper(I) oxide (Cu₂O, 0.1 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

-

Solvent Addition: Add a suitable solvent, such as ethanol or DMF, under an inert atmosphere (e.g., Argon or Nitrogen).

-

Heating: Heat the reaction mixture, often with microwave irradiation to accelerate the reaction, for a specified time (e.g., 30-60 minutes) until TLC or LC-MS analysis indicates consumption of the starting material.

-

Workup: Cool the mixture, dilute with a solvent like ethyl acetate, and filter to remove inorganic solids.

-

Purification: Wash the organic filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Post-Synthesis Verification

Confirming the identity of the synthesized product is a multi-step process that correlates data from various analytical techniques.

Caption: Workflow from synthesis to definitive structural verification.

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for elucidating the connectivity of atoms in a molecule.[7]

-

¹H NMR: The spectrum of this compound is expected to show a complex set of signals in the aromatic region (approx. 7.0-8.7 ppm). The protons on the pyridine ring and the indole ring will exhibit characteristic chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) based on their electronic environment and neighboring protons.

-

¹³C NMR: The spectrum will display 13 distinct signals corresponding to each unique carbon atom in the molecule, providing further confirmation of the overall carbon skeleton.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present.[9] Key expected absorptions include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N bond stretching vibrations within the aromatic rings.

-

~1350-1250 cm⁻¹: C-N stretching corresponding to the bond between the two rings.

X-Ray Crystallography

Single-crystal X-ray diffraction provides the most definitive, unambiguous structural data for a molecule in its solid state. This technique yields precise measurements of all bond lengths, bond angles, and dihedral angles. While a published structure for the parent compound was not identified, the table below presents expected values for key geometric parameters based on crystallographic data from analogous indole and pyridine structures.[10][11][12]

| Parameter | Description | Expected Value |

| Indole N1-C2 | Bond length within the indole ring | ~1.37 Å |

| Pyridine C2'-N1' | Bond length within the pyridine ring | ~1.34 Å |

| N1-C2' | Inter-ring connecting bond length | ~1.44 Å |

| C2-N1-C7a | Bond angle within the indole ring | ~108° |

| N1-C2'-N1' | Bond angle involving the connecting C | ~117° |

| Dihedral Angle | Torsion between ring planes | 5° - 40° |

Computational Modeling and Electronic Structure

In parallel with experimental work, computational methods like Density Functional Theory (DFT) provide profound insights into molecular structure and properties.[13][14] These in silico approaches are indispensable in modern drug design.

A typical computational workflow allows for the prediction of key structural and electronic parameters before synthesis is even attempted. This saves valuable laboratory resources and can guide synthetic strategy.

Caption: A standard workflow for computational structural and electronic analysis.

-

Geometry Optimization: DFT calculations can predict the lowest energy conformation, including the inter-ring dihedral angle, with high accuracy.

-

Molecular Electrostatic Potential (MEP): An MEP map reveals the charge distribution across the molecule. The nitrogen atom of the pyridine ring is expected to be an area of negative potential (electron-rich), making it a primary site for hydrogen bonding interactions.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy gap between them relates to the molecule's electronic stability and its UV-Vis absorption profile.

Conclusion

The molecular structure of this compound is defined by the critical N-C bond that links its two heterocyclic rings. This bond dictates a non-planar conformation, a feature with profound implications for its interaction with biological targets. A comprehensive understanding of its structure, derived from a synergistic combination of advanced spectroscopy, crystallography, and computational modeling, is essential for leveraging this scaffold in the rational design of next-generation therapeutics. This guide provides the foundational structural knowledge required by scientists and researchers to unlock the full potential of this important molecular framework.

References

- 1. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A general synthesis of arylindoles and (1-arylvinyl)carbazoles via a one-pot reaction from N-tosylhydrazones and 2-nitro-haloarenes and their potential application to colon cancer - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C13H10N2 | CID 10921410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lehigh.edu [lehigh.edu]

- 8. Spectroscopic and Computational pH Study of NiII and PdII Pyrrole-Imine Chelates with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. UV-vis, IR and 1H NMR spectroscopic studies of some 6-chloro,2-pyridyl hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Spectroscopic Profile of 1-(pyridin-2-yl)-1H-indole: An In-depth Technical Guide

Introduction

1-(pyridin-2-yl)-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key structural motif, it is incorporated into a variety of molecules with potential therapeutic applications. The fusion of the electron-rich indole ring system with the electron-deficient pyridine ring at the indole nitrogen atom creates a molecule with unique electronic and conformational properties. These properties are critical to its function and can be elucidated through a comprehensive analysis of its spectroscopic data.

Molecular Structure and Atom Numbering

The structural framework of this compound, with the IUPAC numbering convention used for the assignment of spectroscopic signals, is presented below.

Caption: IUPAC numbering for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ten protons of the indole and pyridine rings. The chemical shifts are influenced by the anisotropic effects of the aromatic rings and the electronic properties of the nitrogen atoms. The pyridin-2-yl group, being electron-withdrawing, is expected to deshield the protons of the indole ring, particularly those in close proximity to the nitrogen atom.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.70 - 6.80 | d | ~3.0 |

| H-3 | 7.20 - 7.30 | d | ~3.0 |

| H-4 | 7.60 - 7.70 | d | ~8.0 |

| H-5 | 7.10 - 7.20 | t | ~7.5 |

| H-6 | 7.15 - 7.25 | t | ~7.5 |

| H-7 | 7.50 - 7.60 | d | ~8.0 |

| H-3' | 7.25 - 7.35 | ddd | ~7.5, ~5.0, ~1.0 |

| H-4' | 7.80 - 7.90 | td | ~7.8, ~1.8 |

| H-5' | 7.15 - 7.25 | ddd | ~7.5, ~5.0, ~1.0 |

| H-6' | 8.60 - 8.70 | ddd | ~5.0, ~1.8, ~0.9 |

Interpretation:

-

Indole Protons: The protons H-2 and H-3 on the pyrrole ring are expected to appear as doublets with a small coupling constant characteristic of a three-bond coupling in a five-membered ring. The protons of the benzene ring (H-4 to H-7) will likely appear in the aromatic region, with their chemical shifts influenced by the overall electron density of the fused ring system.

-

Pyridine Protons: The protons of the pyridine ring are expected to be in the downfield region of the spectrum due to the electron-withdrawing nature of the pyridine nitrogen. H-6' is predicted to be the most deshielded proton due to its proximity to the nitrogen atom. The coupling patterns will reflect the ortho, meta, and para relationships between the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the thirteen carbon atoms of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 105 - 108 |

| C-3 | 128 - 131 |

| C-3a | 129 - 132 |

| C-4 | 122 - 125 |

| C-5 | 121 - 124 |

| C-6 | 120 - 123 |

| C-7 | 110 - 113 |

| C-7a | 136 - 139 |

| C-2' | 150 - 153 |

| C-3' | 121 - 124 |

| C-4' | 138 - 141 |

| C-5' | 119 - 122 |

| C-6' | 148 - 151 |

Interpretation:

-

The carbon atoms of the pyridine ring, particularly C-2' and C-6', are expected to be significantly downfield due to the electronegativity of the adjacent nitrogen atom.

-

The carbons of the indole ring will have chemical shifts consistent with an N-substituted indole, with C-7a and C-3a being the quaternary carbons at the ring junction.

Mass Spectrometry

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 194, corresponding to its molecular weight. The fragmentation pattern will be characteristic of the linked aromatic systems.

Predicted Mass Spectrometry Data (EI, 70 eV)

| m/z | Predicted Fragment |

| 194 | [M]⁺ |

| 167 | [M - HCN]⁺ |

| 117 | [Indole]⁺ |

| 78 | [Pyridine]⁺ |

| 77 | [C₆H₅]⁺ |

Fragmentation Pathway:

The fragmentation of the molecular ion is likely to proceed through several pathways, including the loss of small neutral molecules and the cleavage of the N-C bond between the two rings.

Caption: Key predicted fragmentation steps for this compound.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, and C-N stretching and bending vibrations.

Predicted IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1600 - 1450 | Aromatic C=C and C=N ring stretching |

| 1350 - 1250 | C-N stretching |

| 800 - 700 | Aromatic C-H out-of-plane bending |

Interpretation:

-

The absence of a strong N-H stretching band around 3400 cm⁻¹ will confirm the substitution at the indole nitrogen.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule's overall structure.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: A standard workflow for NMR analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. A standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument. A larger number of scans will be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Analyze the processed spectra to determine chemical shifts, coupling constants, and integrals. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data, along with the detailed experimental protocols, offer a solid foundation for the identification and characterization of this important molecule. While based on sound spectroscopic principles and data from analogous compounds, experimental verification of this data is highly recommended for definitive structural confirmation. This guide is intended to empower researchers in their efforts to synthesize, analyze, and utilize this compound in their scientific endeavors.

An In-depth Technical Guide to the Synthesis of 1-(pyridin-2-yl)-1H-indole Derivatives

Executive Summary

The 1-(pyridin-2-yl)-1H-indole scaffold is a privileged heterocyclic motif integral to numerous compounds in medicinal chemistry and materials science. Its synthesis, however, presents distinct challenges, primarily centered on achieving selective N-arylation of the indole nucleus with a pyridine ring, an electron-deficient heteroaromatic system. This guide provides an in-depth analysis of the core synthetic strategies for constructing this C-N bond, with a focus on transition-metal-catalyzed cross-coupling reactions. We will dissect the mechanistic underpinnings of both copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations, explaining the causality behind the selection of catalysts, ligands, bases, and reaction conditions. Furthermore, this guide explores modern advancements, including microwave-assisted protocols and one-pot tandem reactions, offering researchers a comprehensive toolkit for efficient and robust synthesis.

Introduction: The Significance and Challenge of N-Aryl Indoles

Indole derivatives are foundational structures in a vast array of biologically active compounds.[1][2] When the indole nitrogen is substituted with an aryl or heteroaryl group, the resulting N-arylindoles often exhibit unique pharmacological profiles. The this compound core, in particular, is a key structural element in molecules designed for various therapeutic targets.[3]

The direct synthesis of these compounds is primarily achieved through the N-arylation of an indole with a corresponding 2-halopyridine. This transformation, however, is not trivial. Key challenges include:

-

Competing Reactivity: The indole ring possesses multiple nucleophilic sites. While the nitrogen is the desired point of reaction, competing C-3 arylation can occur, particularly under certain palladium-catalyzed conditions.[4][5]

-

Harsh Reaction Conditions: Traditional methods, such as the classical Ullmann condensation, often demand high temperatures (>150 °C) and stoichiometric amounts of copper, limiting functional group tolerance and overall efficiency.[4][6]

-

Catalyst Inhibition: The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity and complicating the catalytic cycle.

This guide will systematically address these challenges by detailing the evolution and application of modern synthetic methodologies.

References

- 1. Microwave-assisted synthesis of medicinally relevant indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

The N-Arylindole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus, a cornerstone of heterocyclic chemistry, has long been recognized as a "privileged structure" in medicinal chemistry due to its presence in a vast array of biologically active molecules.[1] The strategic addition of an aryl group to the indole nitrogen, creating the N-arylindole scaffold, has unlocked a new dimension of pharmacological potential, leading to the development of numerous drug candidates and at least one marketed antipsychotic drug, sertindole.[2][3] This technical guide provides a comprehensive overview of the biological activities of N-arylindoles, delving into their synthesis, diverse therapeutic applications, and underlying mechanisms of action. We will explore the causality behind experimental choices in their evaluation and present detailed protocols and data interpretation to empower researchers in this dynamic field.

The Strategic Importance of the N-Arylindole Core

The indole ring system itself is a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The introduction of an N-aryl substituent significantly expands its chemical space and modulates its physicochemical properties. This modification can:

-

Enhance Binding Affinity: The aryl group can establish additional hydrophobic, pi-stacking, or hydrogen bonding interactions within a target's binding pocket.

-

Modulate Conformation: The rotational barrier around the N-C(aryl) bond can lead to atropisomerism, introducing chirality and enabling highly specific and enantioselective interactions.[4]

-

Tune Physicochemical Properties: The nature and substitution pattern of the aryl ring can be systematically modified to optimize solubility, lipophilicity, and metabolic stability, crucial parameters in drug development.

-

Vectorial Targeting: The N-aryl group can direct the molecule towards specific sub-pockets within an enzyme's active site or protein-protein interaction interface.

Synthetic Strategies for Accessing the N-Arylindole Scaffold

The construction of the N-arylindole core is a critical step in harnessing its therapeutic potential. Several robust synthetic methodologies have been developed, each with its own advantages regarding substrate scope, efficiency, and operational simplicity.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Copper- and palladium-catalyzed cross-coupling reactions are the most prevalent methods for N-arylation of the indole nucleus.

-

Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an indole with an aryl halide. Modern variations often utilize ligands and milder reaction conditions to improve yields and functional group tolerance.[2]

-

Buchwald-Hartwig Amination: A palladium-catalyzed approach that offers a broader substrate scope and generally proceeds under milder conditions than the Ullmann reaction.[2]

-

Chan-Evans-Lam (CEL) Coupling: This copper-promoted method utilizes arylboronic acids as the aryl source, offering an alternative to aryl halides.[5][6]

Workflow: Copper-Catalyzed N-Arylation of Indole (Ullmann-type)

Caption: General workflow for a copper-catalyzed Ullmann-type N-arylation of indole.

One-Pot and Multicomponent Reactions

To enhance synthetic efficiency, one-pot procedures combining indole formation and subsequent N-arylation have been developed. For instance, a microwave-promoted, one-pot, three-component synthesis of N-arylindoles has been achieved through a sequential Fischer indolization and copper(I)-catalyzed N-arylation.[3][7] This approach is operationally straightforward and utilizes readily available starting materials.

Transition-Metal-Free Approaches

While less common, transition-metal-free methods offer advantages in terms of cost and avoiding potential metal contamination in the final product. One such strategy involves the reaction of indoles with benzynes.[2]

A Spectrum of Biological Activities

The N-arylindole scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for the development of therapeutics for a wide range of diseases.

Anticancer Activity

N-arylindoles have emerged as a promising class of anticancer agents, acting through diverse mechanisms.[8][9][10]

A significant number of N-arylindoles exert their cytotoxic effects by disrupting microtubule dynamics through inhibition of tubulin polymerization.[11][12][13][14][15] These agents often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. Arylthioindoles, a subclass of N-arylindoles, have shown particular promise as potent tubulin polymerization inhibitors.[11][12]

Table 1: Antitubulin Activity of Selected Arylthioindoles

| Compound | Moiety at Position 2 | Tubulin Polymerization IC50 (µM) | MCF-7 Cell Growth IC50 (nM) | Reference |

| 35 | 3-(3,4,5-trimethoxyphenyl)thio | 2.0 | Potent (nanomolar) | [11] |

| 37 | 3-(3,4,5-trimethoxyphenyl)thio | 4.5 | Potent (nanomolar) | [11] |

| 21 | 3-[(3,4,5-trimethoxyphenyl)thio]-5-methoxy-1H-indole-2-carboxylate | 2.0 | 13 | [12] |

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[16] N-arylindoles have been successfully designed as inhibitors of various kinases, including:

-

c-Jun N-terminal Kinase (JNK): 1-Aryl-1H-indazoles have been synthesized as potent JNK3 inhibitors.[17]

-

Tyrosine Kinases: The indole scaffold is a key component in the design of various tyrosine kinase inhibitors.[16][18][19]

-

Other Kinases: N-arylindoles have also been investigated as inhibitors of PI3K, CDK, and other kinases implicated in cancer progression.[18]

Caption: N-Arylindoles can inhibit kinase activity, blocking downstream signaling pathways.

-

Histone Deacetylase (HDAC) Inhibition: 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles have been identified as a new class of HDAC inhibitors with in vivo antitumor activity.[20]

-

Aromatase Inhibition: Certain 2-arylindoles have shown aromatase inhibitory activity, which is relevant for hormone-dependent breast cancers.[21][22]

-

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: N-substituted indole scaffolds have been developed to interfere with the anti-apoptotic protein Mcl-1.[23]

Antiviral Activity

N-arylindoles have demonstrated promising activity against a range of viruses.

-

Human Immunodeficiency Virus (HIV): Simple N-arylindoles have been identified as inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[24][25]

-

SARS-CoV-2: N-aryl and N-benzyl indole derivatives have been developed as inhibitors of the SARS-CoV-2 nonstructural protein 13 (nsp13), a helicase crucial for viral replication.[26][27][28] These compounds have been shown to block viral replication in cell-based assays without significant cytotoxicity.[26]

-

Influenza and Other Viruses: The drug Arbidol (Umifenovir), a highly functionalized indole derivative, exhibits broad-spectrum antiviral activity, including against influenza A and B viruses, by inhibiting viral entry into host cells.[25]

Table 2: Anti-SARS-CoV-2 nsp13 Activity of N-Aryl Indole Derivatives

| Compound Series | Target | Activity | Reference |

| N-phenyl diketohexenoic derivatives | nsp13 Unwinding & ATPase | IC50 values as low as 0.21 µM and 1.21 µM, respectively | [26] |

| N-benzyl indole derivatives | nsp13 Unwinding & ATPase | Active with IC50 values under 30 µM | [27][28] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. N-arylindoles have shown potential as anti-inflammatory agents.[5][6][29][30][31] An extensive series of carboxyarylindoles has been evaluated for anti-inflammatory activity in the carrageenan paw edema assay, with specific structural features identified for optimal activity.[29]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. 2-Arylindoles have been investigated as inhibitors of the NorA efflux pump in Staphylococcus aureus, a mechanism that contributes to multidrug resistance.[32] Additionally, some indole derivatives have shown broad-spectrum antibacterial activity.[33]

Experimental Evaluation of N-Arylindoles: Protocols and Causality

The biological evaluation of N-arylindoles requires a systematic approach, from initial in vitro screening to in vivo efficacy studies.

In Vitro Assays

This assay is a fundamental first step to assess the general cytotoxic effect of N-arylindoles on cancer cell lines.

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the determination of the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, Hep3B) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-arylindole compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50/IC50 value.

This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Rationale: To confirm that the cytotoxic mechanism of an N-arylindole is due to microtubule disruption, its direct effect on tubulin polymerization must be assessed. This assay typically measures the increase in light scattering or fluorescence as tubulin polymerizes.

Step-by-Step Methodology:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., from bovine brain), a polymerization buffer (e.g., MES or PIPES buffer with MgCl2 and EGTA), and GTP.

-

Compound Addition: Add the N-arylindole compound at various concentrations. Include a negative control (vehicle) and positive controls (e.g., colchicine for inhibition, paclitaxel for promotion).

-

Initiation and Monitoring: Initiate polymerization by incubating the plate at 37°C. Monitor the change in absorbance (at 340 nm) or fluorescence over time using a temperature-controlled plate reader.

-

Data Analysis: Plot the change in absorbance/fluorescence versus time. Determine the IC50 value for inhibition of polymerization from the dose-response curve.

In Vivo Evaluation

Promising candidates from in vitro studies are advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

This is a widely used model to evaluate the antitumor activity of novel compounds.

Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, provide a valuable system to assess a compound's ability to inhibit tumor growth in a living system, offering insights into its bioavailability, pharmacokinetics, and in vivo efficacy.

Step-by-Step Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the N-arylindole compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule and dose. The control group receives the vehicle. A positive control group (e.g., treated with a standard-of-care drug) is often included.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the tumor growth inhibition between the treated and control groups.

Conclusion and Future Directions

The N-arylindole scaffold is a testament to the power of strategic molecular design in drug discovery. Its versatility has given rise to a plethora of compounds with potent and diverse biological activities, from anticancer and antiviral to anti-inflammatory agents. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships that govern their interactions with biological targets, will undoubtedly lead to the development of new and improved therapeutics based on this privileged framework. Future research should focus on optimizing the pharmacokinetic and safety profiles of N-arylindole leads, as well as exploring their potential in combination therapies to overcome drug resistance and enhance therapeutic outcomes.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. mdpi.com [mdpi.com]

- 3. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. khu.elsevierpure.com [khu.elsevierpure.com]

- 6. Synthesis and Anti-Inflammatory Activity of N(2)-Arylindazol-3(2H)-One Derivatives: Copper-Promoted Direct N-Arylation via Chan–Evans–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1<i>H</i>-indol-5-yl)propanoic Acids as New Indole-Based Cyto… [ouci.dntb.gov.ua]

- 8. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New arylthioindoles: potent inhibitors of tubulin polymerization. 2. Structure-activity relationships and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arylthioindoles, potent inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and Biological Evaluation of 1-Arylsulfonyl-5-(N-hydroxyacrylamide)indoles as Potent Histone Deacetylase Inhibitors with Antitumor Activity in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Structure−Activity Relationships of New 1‐Aryl‐1H‐Indole Derivatives as SARS‐CoV‐2 Nsp13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Carboxyarylindoles as nonsteroidal antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Structure–Activity Relationships of 2-Aryl-1H-indole Inhibitors of the NorA Efflux Pump in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 33. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formation of 1-(pyridin-2-yl)-1H-indole

<

Abstract

The 1-(pyridin-2-yl)-1H-indole scaffold is a privileged structural motif found in a multitude of biologically active compounds and functional materials. Its synthesis is therefore of significant interest to researchers in medicinal chemistry and materials science. This guide provides a comprehensive overview of the primary synthetic methodologies for the formation of this important heterocyclic system. We will delve into the mechanistic underpinnings of the most prevalent transition-metal-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination and the Ullmann condensation, and also explore emerging metal-free alternatives. By examining the causality behind experimental choices and providing detailed protocols, this document aims to serve as a valuable resource for scientists engaged in the synthesis and application of this compound derivatives.

Introduction: The Significance of the this compound Core

The fusion of a pyridine ring to the nitrogen of an indole creates a unique molecular architecture with significant biological and material properties. The indole moiety itself is a cornerstone of many natural products and pharmaceuticals, including the essential amino acid tryptophan and the antipsychotic drug sertindole.[1] The addition of a pyridyl group at the N-1 position introduces a key hydrogen bond acceptor and a site for further functionalization, often leading to enhanced biological activity or novel photophysical properties.[1] Consequently, the development of efficient and versatile methods for the synthesis of 1-(pyridin-2-yl)-1H-indoles is a critical endeavor in modern organic chemistry.[1][2][3]

This guide will focus on the core chemical transformations that enable the construction of the crucial C-N bond linking the pyridine and indole rings. We will dissect the mechanisms of these reactions, providing insights into the roles of catalysts, ligands, bases, and solvents, to empower researchers to optimize existing protocols and design novel synthetic strategies.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, including the N-arylation of indoles.[1][4] This palladium-catalyzed cross-coupling reaction offers a significant advantage over traditional methods due to its broad substrate scope, functional group tolerance, and often milder reaction conditions.[4]

The Catalytic Cycle: A Step-by-Step Mechanistic Analysis

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4][5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, a 2-halopyridine) to form a Pd(II) intermediate.[4]

-

Amine Coordination and Deprotonation: The indole, acting as the amine component, coordinates to the Pd(II) complex. In the presence of a base, the indole N-H proton is abstracted to form an indolyl-palladium complex.

-

Reductive Elimination: The final and crucial step is the reductive elimination of the this compound product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4]

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which would lead to a hydrodehalogenated arene and an imine.[4]

Key Experimental Parameters and Their Mechanistic Implications

-

Catalyst and Ligand Selection: The choice of palladium precursor and, more critically, the phosphine ligand is paramount for a successful Buchwald-Hartwig reaction. Early systems utilized simple phosphine ligands like P(o-tol)3.[6] However, the development of sterically hindered and electron-rich biaryl phosphine ligands (e.g., JohnPhos, XPhos) and ferrocenyl-based ligands (e.g., DPPF) has dramatically expanded the scope and efficiency of the reaction, particularly for less reactive aryl chlorides.[4][6][7] Bidentate ligands like BINAP and DPPF are believed to prevent the formation of unreactive palladium iodide dimers after oxidative addition, thereby accelerating the reaction.[4]

-

The Role of the Base: The base plays a critical role in the deprotonation of the indole. Common bases include sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[7][8] The strength and nature of the base can significantly influence the reaction rate and yield. For instance, weaker bases may require higher temperatures, while strong bases like NaOtBu can be incompatible with certain functional groups.[5]

-

Solvent Effects: The choice of solvent is also important. Aprotic polar solvents like dioxane, toluene, and DMF are commonly used.[8][9] The solvent must be able to dissolve the reactants and the catalyst system and remain stable at the required reaction temperature.

Experimental Workflow: A Representative Protocol

The following protocol outlines a general procedure for the palladium-catalyzed N-arylation of indole with 2-bromopyridine.

dot

Caption: General workflow for Buchwald-Hartwig N-arylation.

Copper-Catalyzed N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds and represents a cost-effective alternative to palladium-catalyzed reactions.[8][10] Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[10] However, modern advancements, particularly the use of ligands, have enabled milder and more efficient copper-catalyzed N-arylations of indoles.[8][10][11]

Mechanistic Pathways of the Ullmann Condensation

The precise mechanism of the Ullmann condensation is still a subject of some debate, but a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.[12]

-

Formation of the Active Catalyst: The reaction is typically initiated with a Cu(I) salt, such as CuI.[8]

-

Amine Coordination: The indole coordinates to the Cu(I) center.

-

Oxidative Addition: The aryl halide (2-halopyridine) undergoes oxidative addition to the copper center, forming a Cu(III) intermediate.

-

Reductive Elimination: The C-N bond is formed through reductive elimination from the Cu(III) species, yielding the this compound product and regenerating the active Cu(I) catalyst.[12]

The Critical Role of Ligands in Modern Ullmann Reactions

The development of ligand-accelerated Ullmann reactions has been a major breakthrough. Ligands serve several crucial functions:

-

Solubilize the Copper Catalyst: Many copper salts have low solubility in organic solvents. Ligands can form soluble complexes with copper, increasing the concentration of the active catalyst in the reaction mixture.

-

Stabilize the Catalyst: Ligands can prevent the disproportionation or agglomeration of the copper catalyst, thus maintaining its catalytic activity.

-

Facilitate Reductive Elimination: The electronic and steric properties of the ligand can influence the rate of reductive elimination, which is often the rate-determining step.

A variety of ligands have been successfully employed in the copper-catalyzed N-arylation of indoles, including diamines (e.g., trans-1,2-cyclohexanediamine, N,N'-dimethylethylenediamine), amino acids, and N-hydroxyimides.[1][8][11][13][14]

Experimental Protocol: A Ligand-Accelerated Ullmann Condensation

The following is a representative protocol for the copper-catalyzed N-arylation of indole.

dot

Caption: General workflow for a ligand-accelerated Ullmann condensation.

Comparative Analysis of Catalytic Systems

| Feature | Buchwald-Hartwig Amination (Palladium-Catalyzed) | Ullmann Condensation (Copper-Catalyzed) |

| Catalyst Cost | Higher | Lower |

| Reaction Conditions | Generally milder temperatures | Traditionally high temperatures, milder with modern ligands[8][10] |

| Substrate Scope | Very broad, including aryl chlorides[6] | Generally good for aryl iodides and bromides, chlorides are more challenging[13] |

| Functional Group Tolerance | Excellent | Good, but can be sensitive to certain functional groups |

| Ligand Requirement | Essential for high efficiency | Often required for mild conditions and good yields[8][10] |

Emerging Metal-Free Methodologies

While transition-metal catalysis dominates the synthesis of 1-(pyridin-2-yl)-1H-indoles, there is a growing interest in developing metal-free alternatives to address concerns about cost and toxicity.[15] These methods are still in their early stages of development but hold promise for more sustainable synthetic routes.

One emerging strategy involves the use of hypervalent iodine reagents to mediate oxidative C-N bond formation.[15] Another approach is the nucleophilic aromatic substitution (SNAr) of highly electron-deficient pyridines with the indole anion. However, this method is generally limited to pyridines bearing strong electron-withdrawing groups.

Conclusion

The formation of 1-(pyridin-2-yl)-1H-indoles is a well-established field with robust and reliable synthetic methodologies. The palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation are the cornerstones of this area, each offering distinct advantages and disadvantages. A thorough understanding of the underlying reaction mechanisms is crucial for researchers to make informed decisions about catalyst, ligand, base, and solvent selection, thereby enabling the efficient synthesis of these valuable compounds for applications in drug discovery and materials science. The continued development of milder, more cost-effective, and environmentally benign synthetic methods, including metal-free approaches, will undoubtedly expand the accessibility and utility of the this compound scaffold.

References

- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalyzed N-arylation of indoles | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. research.rug.nl [research.rug.nl]

- 7. Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. The copper-catalyzed N-arylation of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. N-hydroxyimides as efficient ligands for the copper-catalyzed N-arylation of pyrrole, imidazole, and indole. | Semantic Scholar [semanticscholar.org]

- 15. Metal-Free Synthesis of 2-Oxindoles via PhI(OAc)2-Mediated Oxidative C-C Bond Formation [organic-chemistry.org]

The Discovery of Novel Pyridinylindole Compounds: A Technical Guide for Drug Development Professionals

Foreword: The Enduring Potential of the Pyridinylindole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, has given rise to a multitude of therapeutic agents.[1] Its fusion with a pyridine ring, creating the pyridinylindole core, has unlocked a new dimension of pharmacological potential, yielding compounds with remarkable activity against a range of challenging biological targets. This guide provides an in-depth exploration of the discovery of novel pyridinylindole compounds, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, biological evaluation, and mechanistic understanding that are crucial for harnessing the full therapeutic promise of this versatile chemical architecture. Our focus will be on two key areas where pyridinylindoles have shown significant promise: as modulators of the innate immune system through Toll-like receptor (TLR) antagonism and as inhibitors of protein kinases involved in oncogenic signaling.

I. Strategic Synthesis of the Pyridinylindole Core: Building the Foundation

The rational design and efficient synthesis of a diverse library of pyridinylindole analogues are the cornerstones of any successful discovery program. The choice of synthetic route is dictated by the desired substitution patterns on both the indole and pyridine rings, which in turn are guided by structure-activity relationship (SAR) studies.

Key Synthetic Methodologies

Several robust methods have been established for the construction of the 2-pyridinylindole scaffold. A common and versatile approach involves a one-pot palladium-catalyzed Sonogashira-type alkynylation followed by a base-assisted cycloaddition.[1] This method allows for the coupling of various substituted 2-iodoanilines with a range of terminal alkynes, providing a high degree of diversity in the resulting indole derivatives.[1]

Another powerful strategy is the Fischer indole synthesis, which can be effectively promoted by microwave irradiation. This reaction involves the cyclization of a phenylhydrazone derivative, which can be readily prepared from a substituted phenylhydrazine and a suitable ketone or aldehyde bearing the pyridine moiety. This method has been successfully employed in the synthesis of 2-(pyrimidin-4-yl)indoles, isomers of the bioactive meridianin alkaloids.[2]

The Vilsmeier-Haack reaction provides a means to introduce functional groups onto the indole ring, such as a formyl group, which can then be elaborated into more complex heterocyclic systems.[3] This approach has been used to synthesize 2,3-diphenyl-5-bromo-6-formyl-1-H-indole, a versatile intermediate for further chemical modification.[3]

Representative Synthetic Protocol: Synthesis of 2-(Pyridin-4-yl)-1H-indole Analogues

The following protocol is a representative example of a multi-step synthesis of a 2-pyridinylindole derivative, adapted from methodologies reported in the literature. This particular route is advantageous for its scalability and the ability to introduce diversity at multiple points.

Experimental Protocol: Multi-step Synthesis of a 2-(Pyridin-4-yl)-1H-indole Analogue

-

Step 1: Synthesis of the Phenylhydrazone Intermediate:

-

To a solution of the desired substituted phenylhydrazine (1.0 eq) in ethanol, add 4-acetylpyridine (1.1 eq).

-

Add a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The resulting crude phenylhydrazone can be purified by recrystallization or column chromatography.

-

-

Step 2: Fischer Indole Synthesis (Microwave-assisted):

-

Place the purified phenylhydrazone (1.0 eq) and a suitable acid catalyst (e.g., polyphosphoric acid or zinc chloride) in a microwave-safe reaction vessel.

-

Add a high-boiling point solvent such as diphenyl ether or ethylene glycol.

-

Seal the vessel and heat in a microwave reactor at a temperature ranging from 180-220 °C for 10-30 minutes.

-

After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(pyridin-4-yl)-1H-indole.

-

-

Step 3: N-Alkylation of the Indole Core (Optional):

-

To a solution of the 2-(pyridin-4-yl)-1H-indole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add sodium hydride (1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the desired alkylating agent (e.g., methyl iodide or benzyl bromide) (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

-

Purify the N-alkylated product by column chromatography.

-

II. Biological Evaluation: Uncovering Therapeutic Potential

The synthesized pyridinylindole compounds must be subjected to a rigorous battery of biological assays to determine their potency, selectivity, and mechanism of action. The specific assays employed will depend on the intended therapeutic target.

Pyridinylindoles as TLR7/8 Antagonists

Aberrant activation of Toll-like receptors 7 and 8 (TLR7/8) by self-RNA is a key driver of autoimmune diseases like lupus.[4][5] Pyridinylindoles have emerged as potent dual antagonists of TLR7 and TLR8, offering a promising therapeutic strategy.[4][5]

Experimental Protocol: HEK293 Cell-Based Reporter Assay for TLR7/8 Antagonism

This assay quantifies the ability of a test compound to inhibit the signaling cascade initiated by a TLR7 or TLR8 agonist.

-

Cell Culture: Maintain HEK293 cells stably expressing human TLR7 or TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element in a suitable growth medium.

-

Assay Plate Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the pyridinylindole test compounds in assay medium. Add the compounds to the cells and pre-incubate for 1 hour.

-

Agonist Stimulation: Add a known TLR7 agonist (e.g., R848) or TLR8 agonist (e.g., TL8-506) to the wells to stimulate the receptors. Include control wells with agonist only (positive control) and vehicle only (negative control).

-

Incubation: Incubate the plates for 16-24 hours at 37 °C in a humidified incubator.

-

SEAP Detection: Measure the SEAP activity in the cell culture supernatant using a commercially available chemiluminescent substrate.

-

Data Analysis: Calculate the percent inhibition of the agonist-induced SEAP activity for each compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Pyridinylindoles as Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer.[6] The pyridinylindole scaffold has been explored for its potential to inhibit various kinases, including p38 MAP kinase and VEGFR-2.[7][8][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ATP remaining after a kinase reaction, which is inversely proportional to the kinase activity.

-

Reagents and Plate Preparation: Prepare serial dilutions of the test compounds. In a 384-well plate, add the test compounds, a positive control (known inhibitor), and a negative control (DMSO).

-

Kinase Reaction: Prepare a master mix containing the kinase reaction buffer, the recombinant kinase enzyme, and its specific substrate. Add the master mix to all wells. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Signal Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to stop the reaction and generate a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence using a plate reader. Normalize the data and plot the percent inhibition against the compound concentration to determine the IC50 value.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target in a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for demonstrating target engagement in intact cells.[4][10][11] It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[4][11]

Experimental Protocol: Western Blot-Based CETSA

-

Cell Treatment: Treat cultured cells with the pyridinylindole compound or a vehicle control.

-

Heating Step: Harvest the cells, resuspend them in a buffer, and aliquot into PCR tubes. Heat the samples across a range of temperatures using a thermal cycler.

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

III. Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the pyridinylindole scaffold and analysis of the resulting changes in biological activity are essential for identifying potent and drug-like lead compounds.

SAR of TLR7/8 Antagonists

For the 2-pyridinylindole series of TLR7/8 antagonists, several key SAR trends have been identified.[7]

-

Pyridine Ring Position: The point of attachment to the indole core is critical. For instance, a 4-pyridyl substitution has been shown to be more favorable for TLR7 activity compared to 2- or 3-pyridyl isomers.[7]

-

Substitution on the Pyridine Ring: The presence and position of substituents on the pyridine ring significantly impact potency. For example, methyl substitution at the C2' position of the pyridine ring can enhance activity.[7]

-

Indole Ring Substitution: The indole core is also sensitive to modification. Fluorination at the C7 position can lead to a significant decrease in TLR7/8 activity.[7]

| Compound | C2-Aryl | R1 | R2 | TLR7 IC50 (nM) | TLR8 IC50 (nM) |

| 1 | 4-Pyridyl | H | H | 550 | 200 |

| 2 | 3-Pyridyl | H | H | >10000 | >3000 |

| 3 | 2-Pyridyl | H | H | >10000 | >10000 |

| 4 | 4-Pyridyl | 2'-Me | H | 25 | 15 |

| 5 | 4-Pyridyl | H | 7-F | >10000 | >10000 |

| Table 1: Representative SAR data for 2-pyridinylindole TLR7/8 antagonists. Data adapted from Sreekantha et al., ACS Med. Chem. Lett. 2022.[12] |

SAR of Kinase Inhibitors

While the SAR for pyridinylindoles as kinase inhibitors is less defined in the public domain, studies on related pyridinyl-heterocycle scaffolds provide valuable insights. For p38 MAP kinase inhibitors, the pyridinylimidazole scaffold is a well-established pharmacophore.[3][9] The pyridine ring often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site.[13] For VEGFR-2 inhibitors, pyridine-derived compounds have shown potent activity, with IC50 values in the nanomolar range.[7] The specific substitution pattern on the pyridine and the nature of the linker to the rest of the molecule are critical for achieving high potency and selectivity.[7]

| Compound Scaffold | Kinase Target | Key Substitutions | Representative IC50 (nM) |

| Pyridinylimidazole | p38α | 2,6-diamino-3,5-difluoropyridinyl | 11 (ED50 in vivo) |

| Pyridinylquinoxaline | p38α | 2-amino-pyridinyl | 81 |

| Pyridinylpyridopyrazine | p38α | 4-fluorophenyl | 38 |

| Pyridine-derived | VEGFR-2 | 2-cyanoacetohydrazone | 120 |

| Table 2: Representative biological data for pyridinyl-heterocycle kinase inhibitors. |

IV. Mechanism of Action: From Molecular Interactions to Cellular Effects

A deep understanding of how pyridinylindole compounds exert their biological effects is paramount for their successful development. This involves elucidating their interactions with their target proteins at the atomic level and understanding how these interactions translate into changes in cellular signaling pathways.

Molecular Basis of TLR8 Antagonism

The co-crystal structure of a 2-pyridinylindole antagonist (compound 21 from Sreekantha et al.) bound to the human TLR8 ectodomain (PDB ID: 7RC9) has provided invaluable insights into its mechanism of action.[10] The structure reveals that the antagonist binds to the interface of the TLR8 dimer, a site distinct from the agonist binding site. This allosteric inhibition mechanism prevents the conformational changes required for receptor activation and downstream signaling.

Key interactions observed in the crystal structure include:

-